molecular formula C14H10BrN3O3S B4972706 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide CAS No. 6389-51-1

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4972706
CAS No.: 6389-51-1
M. Wt: 380.22 g/mol
InChI Key: XUWDHXJSWHNGBE-UHFFFAOYSA-N
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Description

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10BrN3O3S. It is known for its unique structure, which includes a bromine atom, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core .

Preparation Methods

The synthesis of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and carbamothioyl group may also contribute to its overall biological effects by interacting with cellular pathways .

Comparison with Similar Compounds

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with similar compounds such as:

  • 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide
  • 3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide

These compounds share similar structures but differ in the position of the nitro group on the phenyl ring. The unique positioning of the nitro group in this compound may result in distinct chemical and biological properties .

Properties

IUPAC Name

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWDHXJSWHNGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367639
Record name 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6389-51-1
Record name 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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